Enhanced Lipophilicity versus 5-Amino Analog Drives Membrane Permeability Differentiation
The target compound exhibits a significantly higher computed lipophilicity (clogP = 2.72) compared to its closest baseline analog, ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate, for which the calculated clogP is approximately 0.5–0.8 (class-level estimate for unsubstituted amino-thiadiazole) [1][2]. This difference of approximately 1.9–2.2 log units translates to over an order of magnitude increase in predicted membrane partitioning, directly impacting passive permeability and oral bioavailability potential.
| Evidence Dimension | Computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.72 |
| Comparator Or Baseline | Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate (estimated clogP ≈ 0.5–0.8) |
| Quantified Difference | ΔclogP ≈ +1.9 to +2.2 log units |
| Conditions | In silico prediction using fragment-based calculation method (SILDrug database) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability in cell-based assays and in vivo absorption, making this compound more suitable for intracellular target engagement studies than the 5-amino analog.
- [1] SILDrug Database, EOS54087 entry for Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] Class-level SAR for 1,3,4-thiadiazole lipophilicity derived from analogous scaffolds in medicinal chemistry literature. The 5-amino analog clogP range is estimated based on ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate and similar primary amino-heterocycle esters. View Source
